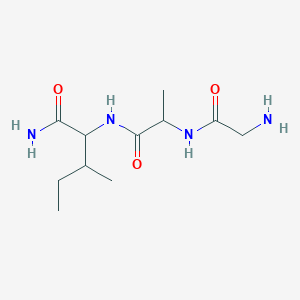
2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amide and amino groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminoacetamide with 2-bromo-3-methylpentanoic acid under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including amidation and acylation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-Aminoacetamido)propanamido)acetic acid
- 2-(2-(2-Aminoacetamido)-3-hydroxypropanamido)propanamido
Uniqueness
Compared to similar compounds, 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide stands out due to its unique structural features, which confer specific reactivity and biological activity. Its multiple amide and amino groups provide versatility in chemical reactions, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H22N4O3 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-methylpentanamide |
InChI |
InChI=1S/C11H22N4O3/c1-4-6(2)9(10(13)17)15-11(18)7(3)14-8(16)5-12/h6-7,9H,4-5,12H2,1-3H3,(H2,13,17)(H,14,16)(H,15,18) |
Clé InChI |
KIBBSDIBHULULV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


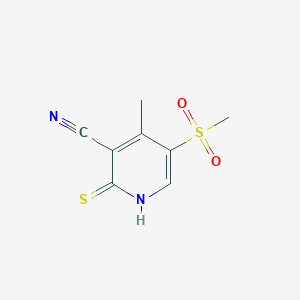
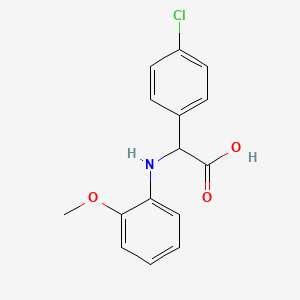
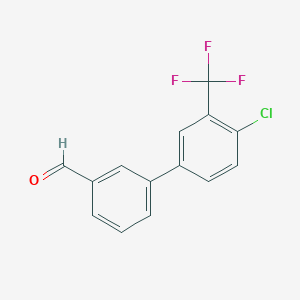

![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)
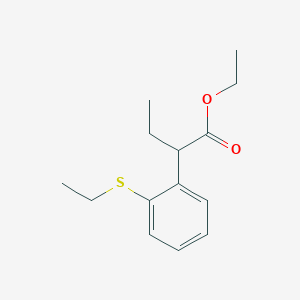
![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)
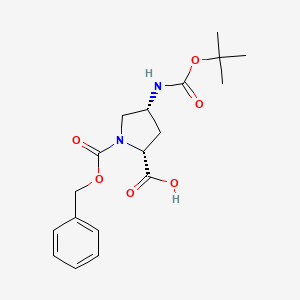
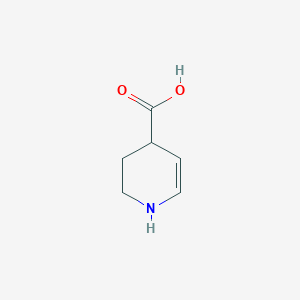
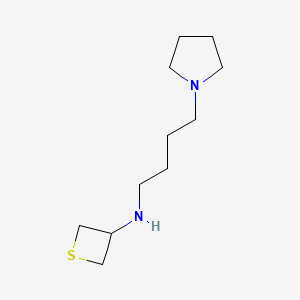
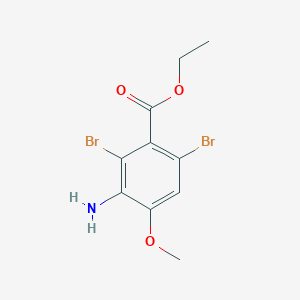
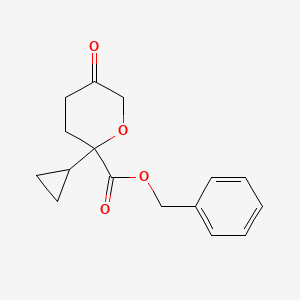
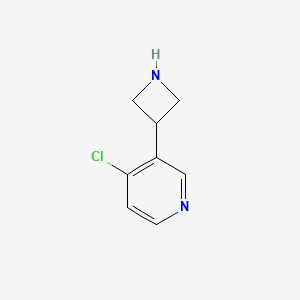
![tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12989765.png)
